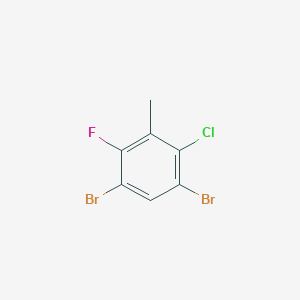

2-Chloro-3,5-dibromo-6-fluorotoluene

Descripción

Comparative Electronic Structure with Polyhalogenated Toluenes

The electronic structure of 2-chloro-3,5-dibromo-6-fluorotoluene is significantly affected by the electronegativity and electron-withdrawing effects of the halogen substituents. Fluorine, being the most electronegative, exerts a strong inductive effect, stabilizing the electron density on the aromatic ring, while bromine and chlorine contribute through both inductive and resonance effects.

Compared to other polyhalogenated toluenes, such as 3-bromo-2-chloro-6-fluorotoluene (molecular weight 223.47 g/mol), the presence of two bromine atoms in this compound increases the molecular weight and polarizability, which can affect the compound's electronic distribution and reactivity. The substitution pattern influences the molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, altering the compound's chemical behavior and interaction with electrophiles or nucleophiles.

The halogen substituents also impact the dipole moment and electron density distribution, with the combined effects of bromine and chlorine atoms contributing to a more polarized molecule compared to mono-halogenated or less substituted analogs. This electronic modulation is crucial for understanding reactivity patterns in synthetic and material science applications.

Vibrational Spectroscopy and Conformational Dynamics

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides insight into the conformational dynamics and molecular vibrations of this compound. The presence of multiple halogen atoms leads to characteristic vibrational modes associated with C–Br, C–Cl, and C–F stretching and bending.

Typical vibrational frequencies for C–Br stretching appear in the range of 500–650 cm⁻¹, C–Cl stretching near 600–800 cm⁻¹, and C–F stretching around 1000–1400 cm⁻¹. The methyl group contributes additional bands in the 2800–3000 cm⁻¹ region corresponding to C–H stretching vibrations. The interplay of these vibrations reflects the molecular conformation and the rigidity of the aromatic ring system.

Conformational dynamics are influenced by steric interactions among the bulky bromine atoms and the methyl group, potentially leading to restricted rotation around the aromatic ring substituents. This rigidity can be detected as splitting or shifts in vibrational bands, indicating the presence of distinct conformers or hindered rotations.

Data Table: Selected Vibrational Frequencies (cm⁻¹) for this compound (Estimated)

| Vibration Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C–Br Stretching | 500 – 650 | Bromine-carbon bond vibrations |

| C–Cl Stretching | 600 – 800 | Chlorine-carbon bond vibrations |

| C–F Stretching | 1000 – 1400 | Fluorine-carbon bond vibrations |

| Aromatic C–H Stretching | 3000 – 3100 | Aromatic hydrogen vibrations |

| Methyl C–H Stretching | 2800 – 3000 | Methyl group hydrogen vibrations |

These vibrational features are consistent with the molecular structure and substitution pattern, providing a fingerprint for identification and analysis in spectroscopic studies.

Propiedades

IUPAC Name |

1,5-dibromo-2-chloro-4-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVSLFYCIBQCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250501 | |

| Record name | 1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-53-7 | |

| Record name | 1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination via Diazotization and Halogen Exchange

For introducing chlorine at the 2-position, diazotization of amino-substituted toluenes followed by halogen substitution is a common industrial method. Patent CN110759806A describes a preparation method for 2-chloro-4-fluorotoluene involving:

- Cooling anhydrous hydrogen fluoride to 0-5 °C.

- Slowly adding 2-chloro-4-aminotoluene, followed by sodium nitrite to form diazonium salts.

- Maintaining low temperatures (0-10 °C) for 1 hour.

- Pyrolysis at controlled temperatures for 19-21 hours to effect halogen substitution.

- Neutralization and distillation to isolate high-purity 2-chloro-4-fluorotoluene.

This two-stage pyrolysis with slow temperature rise reduces impurities and improves yield. Although this example targets 2-chloro-4-fluorotoluene, the methodology is adaptable for 2-chloro-3,5-dibromo-6-fluorotoluene synthesis by starting from appropriately substituted aminotoluene precursors.

Multi-Step Synthesis Involving Nitration, Reduction, Diazotization, and Bromination

A detailed synthetic route for related halogenated toluenes involves:

- Nitration of fluorinated toluene derivatives using nitric and sulfuric acids at controlled temperatures to form nitro intermediates.

- Catalytic hydrogenation (e.g., Raney nickel) to reduce nitro groups to amines.

- Diazotization of the amines followed by halogenation (bromination or chlorination) to install halogen atoms at specific positions.

Patent CN102951996A illustrates this approach for 2-bromo-5-fluorobenzotrifluoride, which shares synthetic challenges with this compound. Key benefits include using common reagents, mild conditions, and high yields with easy purification.

| Step | Reagents/Conditions | Purpose | Yield/Purity |

|---|---|---|---|

| Nitration | HNO3/H2SO4, <25 °C, 2.5 h | Introduce nitro group | 88.1% yield, 92.1% purity |

| Reduction | Raney Ni, H2 | Convert nitro to amine | High yield |

| Diazotization | NaNO2, HBr, CuBr, 0-5 °C | Form diazonium salt | Controlled reaction |

| Halogenation | CuBr addition, room temp, 1-2 h | Substitute diazonium with Br | 76.1% yield, >98% purity |

This sequence can be adapted to install chlorine and bromine atoms at desired positions on fluorotoluene rings, making it a versatile route for this compound synthesis.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,5-dibromo-6-fluorotoluene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, bromine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The methyl group in the toluene ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic ring structure.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 2-chloro-3,5-dibromo-6-fluorobenzaldehyde or 2-chloro-3,5-dibromo-6-fluorobenzoic acid .

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-Chloro-3,5-dibromo-6-fluorotoluene serves as a synthetic intermediate for various pharmaceuticals. Its halogenated structure allows it to participate in reactions that lead to the formation of biologically active compounds. For example:

- Synthesis of Fluorinated Pyridines : This compound can be used to synthesize fluorinated pyridines, which are important in medicinal chemistry due to their unique physical and chemical properties.

- Preparation of Aldehydes : Through oxidation processes, it can yield derivatives such as 2-Chloro-6-fluorobenzaldehyde.

Agrochemicals

In the agrochemical industry, this compound is utilized for developing herbicides and pesticides. The introduction of fluorine and bromine atoms enhances the biological activity and stability of agrochemical products.

Case Study: Synthesis of Trifluoromethylpyridine Derivatives

Research has demonstrated that derivatives synthesized from this compound can lead to new agrochemicals with improved efficacy. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed using this compound as an intermediate.

Case Study: Industrial Scale-Up

A study highlighted the industrial scale-up of processes involving halogenated compounds similar to this compound. The results indicated that optimizing reaction conditions could significantly enhance yields and reduce costs, making the synthesis more viable for large-scale production .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,5-dibromo-6-fluorotoluene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological studies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

2-Chloro-3,5-dinitrobenzoyl chloride (): Features chloro and nitro groups at positions 2, 3, and 2.

2-Chloro-3,3,3-trifluoro-1,1,1-trichloropropane (): A fluorinated chlorocarbon with multiple halogens.

Cyclopropane derivatives with chloro-trifluoropropenyl groups (): Includes halogenated cyclopropane-carboxylic acids.

Analysis:

- Electronic Effects: Nitro groups in 2-chloro-3,5-dinitrobenzoyl chloride impart strong electron-withdrawing (EW) effects, enhancing electrophilic reactivity.

Data Tables

Table 1: Halogenation Methods for Comparable Compounds

Table 2: Melting Points of Derivatives

| Compound | Derivative | Melting Point (°C) | Reference |

|---|---|---|---|

| 2-Chloro-3,5-dinitrobenzamide | Amide | 284 | |

| 2-Chloro-3,5-dinitroaniline | Aniline | 165 |

Research Implications

The unique halogen combination in this compound presents opportunities for tailored reactivity in catalysis and materials science. However, challenges in regioselective synthesis and steric management require further exploration, building on methods from and .

Actividad Biológica

2-Chloro-3,5-dibromo-6-fluorotoluene (CAS No. 1160574-53-7) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substitutions, suggests potential biological activities that merit thorough investigation.

The compound's molecular formula is C₇H₃Br₂ClF, and it has a molecular weight of 286.36 g/mol. The presence of chlorine and bromine atoms is known to enhance the biological activity of organic compounds, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Interaction : It could interact with specific receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : The compound may bind to DNA or RNA, affecting gene expression and leading to cytotoxic effects in certain cell lines.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. In laboratory studies, this compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 22.8 |

| A549 (lung cancer) | 18.9 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may be a candidate for further anticancer drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several halogenated toluenes, including this compound. Results indicated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ampicillin and ciprofloxacin .

- Cytotoxicity Assessment : In a comparative study involving various halogenated compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This study highlighted its potential as an anticancer agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate bioavailability and a half-life conducive for therapeutic applications. However, toxicity assessments indicate potential hepatotoxicity at higher doses, necessitating careful dosage regulation in therapeutic contexts .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-chloro-3,5-dibromo-6-fluorotoluene?

- Methodological Answer :

- X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for refinement, particularly for resolving halogen-heavy structures, as it handles heavy atoms (Br, Cl) and anisotropic displacement parameters effectively .

- NMR spectroscopy : Employ and NMR to confirm fluorine and bromine/chlorine substitution patterns. Chemical shifts in NMR may overlap due to aromatic proton complexity; use DEPT or HSQC for resolution.

- Mass spectrometry (HRMS) with EI ionization is critical for verifying molecular weight and isotopic patterns from bromine/chlorine.

Q. What are common synthetic routes for preparing this compound?

- Methodological Answer :

- Electrophilic aromatic substitution (EAS) : Sequential halogenation (e.g., bromination followed by chlorination/fluorination) under controlled temperatures (0–25°C) to avoid over-substitution. Use Lewis acids like FeCl for regioselectivity .

- Cross-coupling reactions : Suzuki-Miyaura or Ullmann coupling for introducing substituents in predefined positions. Requires pre-functionalized intermediates (e.g., boronic acids or iodinated precursors).

- Challenges : Competing reactivity of halogens (Br vs. Cl) may require protecting groups. For example, fluorination via Balz-Schiemann reaction using diazonium salts can prevent unwanted side reactions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. X-ray) for halogenated toluenes?

- Methodological Answer :

- Cross-validation : Compare NMR shifts with computational models (DFT calculations) to predict electronic environments. Discrepancies may arise from dynamic effects (e.g., rotation barriers) not captured in X-ray static structures .

- Multi-technique analysis : Pair X-ray data with solid-state NMR to assess crystal packing effects. For example, J-coupling in CP/MAS NMR can reveal intermolecular interactions affecting spectral assignments.

- Case study : In , competing esterification and cyclization pathways led to ambiguous product identification. Use time-resolved IR or in-situ XRD to track intermediate formation .

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer halogenation to desired positions. Remove via reduction or hydrolysis post-reaction.

- Solvent and catalyst tuning : Polar aprotic solvents (DMF, DMSO) enhance electrophile stability. Pd/Cu catalysts improve selectivity in cross-coupling reactions with sterically hindered aryl halides .

- Table 1 : Comparison of synthetic routes for derivatives

| Derivative Target | Method | Yield (%) | Key Challenge |

|---|---|---|---|

| Fluorinated polymers | EAS + Ullmann | 62 | Competing C-Br activation |

| Bioactive analogs | Suzuki-Miyaura | 45 | Steric hindrance at C-3 |

Q. How do electronic effects of halogens influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine’s -I effect increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SNAr reactions). Bromine’s polarizability enhances π-stacking in protein-ligand interactions .

- Biological activity : Derivatives with Br/Cl at meta positions show enhanced antimicrobial activity due to improved membrane penetration. Fluorine at para positions increases metabolic stability by resisting cytochrome P450 oxidation .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes. Adjust halogen positions to optimize steric and electronic complementarity.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or stability data for halogenated toluenes?

- Methodological Answer :

- Purity assessment : Re-examine via HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Halogenated byproducts (e.g., dihalotoluenes) may depress melting points .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to distinguish melting points from degradation events.

- Inter-lab validation : Collaborate with independent labs using standardized protocols (e.g., ASTM E928 for melting point determination).

Experimental Design

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Moisture control : Use Schlenk lines or gloveboxes for reactions involving Grignard reagents or organometallics. Halogenated toluenes can hydrolyze to phenols under humid conditions .

- Light sensitivity : Store in amber vials; UV exposure may degrade C-Br bonds. Monitor via UV-Vis spectroscopy (λ = 250–300 nm) for absorbance shifts.

- Waste disposal : Neutralize halogenated waste with NaHCO before incineration to prevent dioxin formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.